N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide is a complex organic compound known for its distinct chemical properties and diverse applications in scientific research. This compound features a propionamide group linked to a benzo[c][1,2,5]thiadiazole structure, making it a notable subject in various chemical, biological, and industrial studies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that btz-based compounds can act as electron acceptors . In a similar vein, this compound might interact with its targets by accepting electrons, leading to changes in the target’s function or structure.
Biochemical Pathways
Btz-based compounds have been used in photocatalytic applications , suggesting that this compound might also influence pathways related to light absorption and energy transfer.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide typically involves multi-step organic reactions. Key steps include:
Formation of the Benzo[c][1,2,5]thiadiazole Core: : Utilizing common aromatic compounds and introducing functional groups via electrophilic substitution reactions.
Alkylation: : Introduction of the ethyl group using reagents like ethyl halides under basic conditions.
Amidation: : The final step involves forming the propionamide group, often using amine derivatives and acyl chlorides.
Industrial Production Methods: : Large-scale production may utilize similar steps with optimizations for yield and efficiency, such as using continuous flow reactors and automated synthesis platforms to manage reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes several types of reactions, including:
Oxidation: : Often yielding sulfoxides or sulfones when treated with strong oxidizing agents.
Reduction: : Potentially producing thiols or thioethers under reductive conditions.
Substitution: : Electrophilic and nucleophilic substitutions on the aromatic ring.
Common Reagents and Conditions: : These reactions employ a variety of reagents, such as:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Major Products Formed: : The major products depend on the specific reaction but generally involve modified versions of the benzo[c][1,2,5]thiadiazole core with new functional groups or altered oxidation states.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide is widely utilized in various research domains:
Chemistry: : As a reagent for synthesizing novel heterocyclic compounds.
Biology: : Investigated for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Industry: : Utilized in the development of advanced materials, including polymers and dyes, owing to its stable and reactive nature.
Comparison with Similar Compounds
When compared with other compounds featuring benzo[c][1,2,5]thiadiazole cores, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide stands out due to its unique structural modifications and resultant properties. Similar compounds include:
Benzo[c][1,2,5]thiadiazole: : The parent structure.
2,1,3-Benzothiadiazole: : Another isomer with distinct properties.
Benzo[d][1,2,3]thiadiazole: : Featuring different positional isomerism.
These differences emphasize the unique reactivity and applications of this compound, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-12(16)13-8-9-15-11-7-5-4-6-10(11)14(2)19(15,17)18/h4-7H,3,8-9H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNDXIXFHRVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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